molecular formula C16H21N5O6S2 B2760346 2-(4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenoxy)acetamide CAS No. 1903717-57-6

2-(4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenoxy)acetamide

Cat. No.: B2760346
CAS No.: 1903717-57-6
M. Wt: 443.49
InChI Key: MIIXBHYYBHVUGQ-UHFFFAOYSA-N
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Description

2-(4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenoxy)acetamide is a useful research compound. Its molecular formula is C16H21N5O6S2 and its molecular weight is 443.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Evaluation

One significant application of compounds related to 2-(4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenoxy)acetamide is in the synthesis of new heterocyclic compounds. These compounds, which incorporate a sulfamoyl moiety, have been studied for their potential as antimicrobial agents. Specifically, they were synthesized via various chemical reactions and evaluated for both their antibacterial and antifungal activities, showing promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Diazotransfer Reagents

Another application area is in the synthesis of diazotransfer reagents. For example, imidazole-1-sulfonyl azide and its salts, which are structurally related to the compound , are valuable for diazo-transfer reactions, especially for converting primary amines to azides. These reagents are noted for their stability and efficiency in such reactions (Potter, Jayson, Miller, & Gardiner, 2016).

Conversion of Amines into Azides

In protein research, converting amines into azides using imidazole-1-sulfonyl azide as a diazotransfer reagent is a notable application. This process facilitates the introduction of targetable handles into proteins under less toxic and milder conditions than previously described methods (Schoffelen, Van Eldijk, Rooijakkers, Raijmakers, Heck, & Van Hest, 2011).

Sensitivity and Safety of Azide Salts

Research on the sensitivities of imidazole-1-sulfonyl azide salts, closely related to the mentioned compound, is critical for safety in handling these reagents. Different salts of imidazole-1-sulfonyl azide have been prepared and evaluated for their sensitivity to heat, impact, friction, and electrostatic discharge, thereby identifying safer forms of these reagents (Fischer, Goddard-Borger, Greiner, Klapötke, Skelton, & Stierstorfer, 2012).

Properties

IUPAC Name

2-[4-[[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O6S2/c17-15(22)11-27-13-2-4-14(5-3-13)28(23,24)20-6-1-7-21(9-8-20)29(25,26)16-10-18-12-19-16/h2-5,10,12H,1,6-9,11H2,(H2,17,22)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIXBHYYBHVUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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